- An efficient and practical method for olefin dihydroxylation, Synthesis, 2016, 48(21), 3696-3700

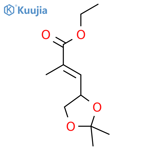

Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)

![ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure](https://fr.kuujia.com/scimg/cas/93635-76-8x500.png)

93635-76-8 structure

Nom du produit:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

Numéro CAS:93635-76-8

Le MF:C11H20O6

Mégawatts:248.272904396057

MDL:MFCD11112138

CID:801452

PubChem ID:52987879

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Propriétés chimiques et physiques

Nom et identifiant

-

- (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER

- ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

- (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent

- 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester

- D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl

- ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate

- X8443

- 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester

- (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester

- 2-C-Methyl-4,5-O-(1-methylethylidene)-

- Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)

- D

- SCHEMBL768088

- AS-19467

- (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- MFCD11112138

- (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- C11H20O6

- 93635-76-8

- AKOS022172906

- CS-M2472

- DTXSID50680992

- AC-28966

- BHCHXRCKXIVVCN-XLDPMVHQSA-N

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

-

- MDL: MFCD11112138

- Piscine à noyau: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1

- La clé Inchi: BHCHXRCKXIVVCN-XLDPMVHQSA-N

- Sourire: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC

Propriétés calculées

- Qualité précise: 248.12600

- Masse isotopique unique: 248.126

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 5

- Complexité: 290

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 3

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -0.3

- Surface topologique des pôles: 85.2

Propriétés expérimentales

- Dense: 1.185±0.06 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 75.0-75.5 ºC

- Point d'ébullition: 361.5°C at 760 mmHg

- Point d'éclair: 133.189°C

- Indice de réfraction: 1.475

- Solubilité: Légèrement soluble (32 G / l) (25 ºC),

- Le PSA: 85.22000

- Le LogP: -0.18710

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P280-P305+P351+P338

- Conditions de stockage:Inert atmosphere,2-8°C

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Données douanières

- Code HS:2932999099

- Données douanières:

Code douanier chinois:

2932999099Résumé:

2932999099. Autres composés hétérocycliques ne contenant que des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2932999099. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | M320025-0.25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 0.25g |

$ 75.00 | 2022-06-02 | ||

| TRC | M320025-25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 25g |

$ 400.00 | 2022-06-02 | ||

| TRC | M320025-250mg |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 250mg |

$87.00 | 2023-05-17 | ||

| abcr | AB436254-100g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; . |

93635-76-8 | 100g |

€230.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | Y1101343-1kg |

(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester |

93635-76-8 | 97% | 1kg |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM694-20g |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 20g |

109.0CNY | 2021-08-04 | |

| TRC | M320025-5g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 5g |

$ 205.00 | 2022-06-02 | ||

| TRC | M320025-1g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 1g |

$ 145.00 | 2022-06-02 | ||

| TRC | M320025-100g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 100g |

$867.00 | 2023-05-17 | ||

| Alichem | A159001910-1000g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 1000g |

$374.40 | 2023-08-31 |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Benzyltriethylammonium chloride , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 3 h, rt; rt → 0 °C

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

Référence

- Bi- and monocyclic nucleoside analogs for treatment of hepatitis e, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ; 10 min, rt; rt → 0 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

Référence

- Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt, Synthesis, 2018, 50(9), 1815-1819

Méthode de production 4

Conditions de réaction

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Référence

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

Référence

- Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives, Carbohydrate Research, 1984, 129, 99-109

Méthode de production 6

Conditions de réaction

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 0 - 5 °C; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

Référence

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Référence

- Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

Référence

- prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, United States, , ,

Méthode de production 9

Conditions de réaction

Référence

- 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, United States, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Sodium permanganate Solvents: Ethyl acetate ; -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone, China, , ,

Méthode de production 11

Conditions de réaction

Référence

- Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Référence

- Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Référence

- Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

Référence

- Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Water ; rt → 80 °C; 15 - 18 h, 70 - 80 °C

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

Référence

- Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate, China, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Ethylene glycol ; -20 - -15 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

Référence

- Preparation method of intermediate of sofosbuvir, China, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 1 h, -15 - -10 °C; 1 h, -15 - -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

Référence

- Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, Canada, , ,

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials

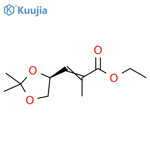

- Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate

- (S,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate

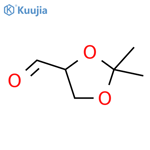

- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

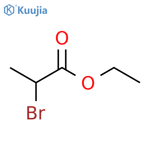

- ethyl 2-bromopropanoate

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Littérature connexe

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate) Produits connexes

- 147-81-9(DL-Arabinose)

- 1227589-50-5(3,5-Bis(3-fluorophenyl)pyridine-4-methanol)

- 1361740-69-3(3-Chloro-4-(3,4-dichlorophenyl)-2-hydroxypyridine)

- 2287298-83-1(3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid)

- 93276-68-7(1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one)

- 3587-57-3(1-(Chloromethoxy)propane)

- 2171640-17-6(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhex-4-ynamidooxolane-3-carboxylic acid)

- 2171223-63-3((2R)-2-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methylbutanoic acid)

- 2250261-59-5(Prostaglandin D synthase (hematopoietic-type) inhibitor F092)

- 1214370-85-0(5-Fluoro-2-(pyridin-4-yl)benzoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

Pureté:99%

Quantité:500g

Prix ($):368.0